{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride
CAS No.: 2173999-73-8
Cat. No.: VC4942052
Molecular Formula: C10H20ClN
Molecular Weight: 189.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173999-73-8 |
|---|---|
| Molecular Formula | C10H20ClN |
| Molecular Weight | 189.73 |
| IUPAC Name | (7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H19N.ClH/c1-9(2)8-3-5-10(9,7-11)6-4-8;/h8H,3-7,11H2,1-2H3;1H |
| Standard InChI Key | APBAYGUMXDGWKR-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(CC2)CN)C.Cl |
Introduction
Chemical and Structural Properties
Molecular Identity and Nomenclature
The compound’s systematic name, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride, reflects its bicyclic structure. The bicyclo[2.2.1]heptane system consists of two fused cyclohexane rings sharing three bridging carbons (positions 1, 4, and 7). Two methyl groups are attached to position 7, while a methanamine group (-CH2NH2) is bonded to position 1. The hydrochloride salt form enhances stability and solubility .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2173999-73-8 | |
| Molecular Formula | C10H20ClN | |
| Molecular Weight | 189.72 g/mol | |
| EINECS Number | 958-328-3 | |
| Synonyms | AT22452, AKOS034139615 |
Structural Analysis
The bicyclo[2.2.1]heptane core imposes significant steric constraints, influencing the compound’s reactivity and conformation. X-ray crystallography of related bicyclic systems, such as 7,7-dimethylbicyclo[2.2.1]heptane (PubChem CID 137289), reveals a puckered geometry with chair-like cyclohexane moieties . The methanamine group introduces a primary amine functionality, which participates in hydrogen bonding and salt formation .
Synthesis and Manufacturing
Reaction Scheme:
-
Reductive Amination:
(R = bicyclo[2.2.1]heptane backbone)
-
Salt Formation:
| Supplier | Location | CAS Number | Price Inquiry |
|---|---|---|---|
| run-biotech Co., Ltd. | China | 195055-66-4* | Available |
| Suzhou Eagro Limited | China | 2173999-73-8 | On Request |
| ALCHIMICA | Czech Republic | 2173999-73-8 | Contact Supplier |
*Note: run-biotech lists multiple CAS numbers; confirm specificity for the target compound .
Applications in Research
Pharmaceutical Development
The bicyclic scaffold’s rigidity mimics natural terpenes and steroids, making it valuable in drug design. For example, methylated bicycloheptane derivatives, such as 1-(7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine (PubChem CID 129930883), are explored for their pharmacokinetic properties . The hydrochloride salt improves aqueous solubility, facilitating in vitro assays .
Organic Synthesis
The compound serves as a precursor for chiral ligands or catalysts. Its amine group can be functionalized via acylation or alkylation, enabling the construction of complex architectures .
Related Compounds and Derivatives
Structural Analogues
-
7,7-Dimethylbicyclo[2.2.1]heptane (PubChem CID 137289): The parent hydrocarbon, used in fragrance and polymer research .
-
1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine (PubChem CID 129930883): Methylated derivative with potential CNS activity .
Table 3: Comparative Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|
| Target Compound | C10H20ClN | 189.72 | Amine hydrochloride |
| 7,7-Dimethylbicyclo[2.2.1]heptane | C9H14 | 124.22 | Parent hydrocarbon |
| Bicycloheptane-1-carbaldehyde | C10H16O | 152.23 | Aldehyde intermediate |
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